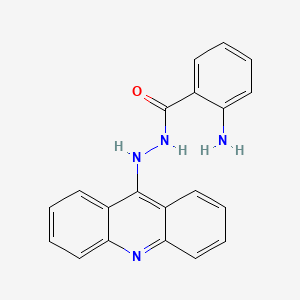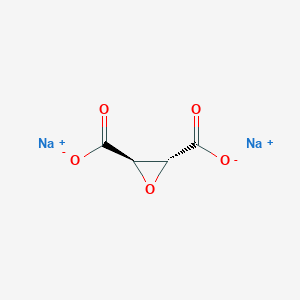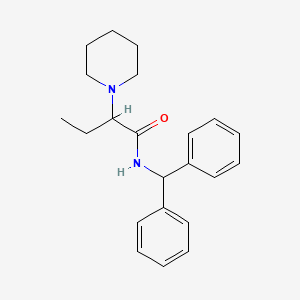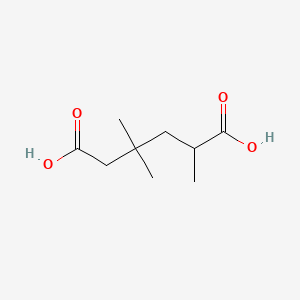
2,4,4-Trimethylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylhexanedioic acid typically involves the oxidation of 2,4,4-Trimethylhexanol. The reaction is carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the corresponding carboxylic acid.
Industrial Production Methods: On an industrial scale, this compound can be produced via the catalytic oxidation of 2,4,4-Trimethylhexane. This process involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen in the presence of metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products:
Oxidation: Higher oxidation state products such as ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters, amides, or other derivatives.
Scientific Research Applications
2,4,4-Trimethylhexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylhexanedioic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
2,4,4-Trimethylhexanedioic acid can be compared with other similar compounds such as:
Adipic Acid: A linear dicarboxylic acid with a similar structure but without the methyl groups. Adipic acid is widely used in the production of nylon and other polymers.
2,2,4-Trimethyladipic Acid: Another methylated derivative of adipic acid with a different methyl group arrangement. It has similar chemical properties but may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific methyl group arrangement, which can influence its chemical reactivity and interactions with other molecules.
Properties
CAS No. |
3937-59-5 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,4,4-trimethylhexanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(8(12)13)4-9(2,3)5-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
RLEQVGMLDNITBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



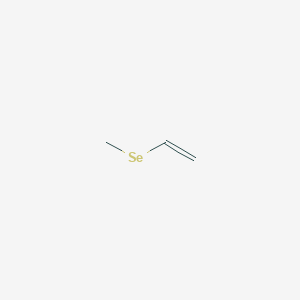

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)

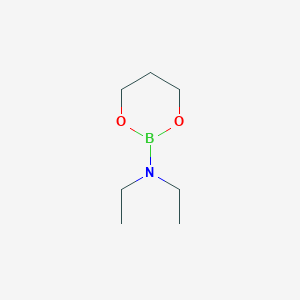

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)

